molecular formula C22H25N3O4 B11154299 3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(4-methoxybenzyl)propanamide

3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(4-methoxybenzyl)propanamide

Cat. No.: B11154299
M. Wt: 395.5 g/mol
InChI Key: GYOQAFUEGLFOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(4-methoxybenzyl)propanamide is a complex organic compound that features an imidazolidinone ring, a phenylethyl group, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(4-methoxybenzyl)propanamide typically involves multiple steps. One common approach is to start with the formation of the imidazolidinone ring, followed by the introduction of the phenylethyl and methoxybenzyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(4-methoxybenzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(4-methoxybenzyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(4-methoxybenzyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid: This compound shares the imidazolidinone ring and phenylethyl group but lacks the methoxybenzyl group.

    3-[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(1H-1,2,4-triazol-5-yl)propanamide: This compound has a triazole ring instead of the methoxybenzyl group.

Uniqueness

The presence of the methoxybenzyl group in 3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(4-methoxybenzyl)propanamide distinguishes it from similar compounds. This group can influence the compound’s reactivity, solubility, and biological activity, making it unique and potentially more effective in certain applications.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[(4-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C22H25N3O4/c1-29-18-9-7-17(8-10-18)15-23-20(26)12-11-19-21(27)25(22(28)24-19)14-13-16-5-3-2-4-6-16/h2-10,19H,11-15H2,1H3,(H,23,26)(H,24,28)

InChI Key

GYOQAFUEGLFOPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCC2C(=O)N(C(=O)N2)CCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.